BenchChemオンラインストアへようこそ!

N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide

Lipophilicity Drug Design ADME Prediction

N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide (CAS 1956317-89-7) is a synthetic diaryl thioether featuring a cyclopropanecarboxamide terminus and a 3,5-dichlorophenyl substituent. With molecular formula C₁₆H₁₃Cl₂NOS, a molecular weight of 338.3 g/mol, and a computed XLogP3-AA of 4.9, this compound occupies a distinct lipophilic space relative to simpler cyclopropanecarboxamide analogs.

Molecular Formula C16H13Cl2NOS
Molecular Weight 338.3 g/mol
Cat. No. B13088904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide
Molecular FormulaC16H13Cl2NOS
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=C(C=C2)SC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C16H13Cl2NOS/c17-11-7-12(18)9-15(8-11)21-14-5-3-13(4-6-14)19-16(20)10-1-2-10/h3-10H,1-2H2,(H,19,20)
InChIKeyYXWMHOMEUAWBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide (CAS 1956317-89-7): Chemical Identity, Physicochemical Profile, and Procurement Rationale


N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide (CAS 1956317-89-7) is a synthetic diaryl thioether featuring a cyclopropanecarboxamide terminus and a 3,5-dichlorophenyl substituent [1]. With molecular formula C₁₆H₁₃Cl₂NOS, a molecular weight of 338.3 g/mol, and a computed XLogP3-AA of 4.9, this compound occupies a distinct lipophilic space relative to simpler cyclopropanecarboxamide analogs [1]. It is catalogued under PubChem CID 73425355 and is offered by multiple specialty chemical suppliers as a research-grade small molecule for medicinal chemistry and agrochemical discovery programs [1][2].

Why N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide Cannot Be Replaced by Simpler Cyclopropanecarboxamide Analogs


Substituting this compound with a structurally simpler cyclopropanecarboxamide—such as N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC)—eliminates the central 4-aminophenylthioether bridge, which simultaneously extends molecular length, raises lipophilicity (Δ logP ≈ +2.3 units vs. DCPCC), and introduces a divalent sulfur atom capable of unique non-covalent interactions (e.g., sulfur–π, chalcogen bonding) within target binding pockets [1][2]. Generic replacement with N-(3,4-dichlorophenyl)cyclopropanecarboxamide (Cypromid) or carpropamid further discards the 3,5-dichloro regioisomeric arrangement and removes the entire second aryl ring, which has been shown in biphenyl SAR studies of cyclopropanecarboxamide-derived bradykinin B1 antagonists to critically influence pharmacokinetic profile and receptor occupancy [3]. The evidence items below quantify where these structural differences produce measurable divergence in physicochemical properties, binding behavior, and target class selectivity.

Quantitative Differentiation of N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide Against Closest Structural Analogs: A Procurement-Focused Evidence Guide


Lipophilicity Advantage: XLogP3-AA Comparison with N-(3,5-Dichlorophenyl)cyclopropanecarboxamide (DCPCC)

The target compound exhibits a computed XLogP3-AA of 4.9, representing a substantial lipophilicity increase over the direct comparator N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC), which has a computed XLogP3 of approximately 2.6 [1][2]. This Δ logP of +2.3 log units (approximately 200-fold higher theoretical partition coefficient) is conferred by the insertion of the 4-aminophenylthioether bridge between the cyclopropanecarboxamide and the 3,5-dichlorophenyl moiety. For procurement decisions, this physicochemical difference directly impacts predicted membrane permeability, plasma protein binding, and potential CNS penetration profiles.

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Comparison with Cypromid

The target compound has a computed TPSA of 54.4 Ų and 2 hydrogen bond acceptor sites (the carboxamide oxygen and the thioether sulfur), compared with Cypromid (N-(3,4-dichlorophenyl)cyclopropanecarboxamide), which has a TPSA of 29.1 Ų and only 1 hydrogen bond acceptor [1][2]. The higher TPSA of the target compound (+25.3 Ų) remains well below the 140 Ų threshold associated with poor oral absorption, yet provides additional polar interaction capacity. The thioether sulfur, while contributing minimally to TPSA, offers a distinct H-bond acceptor geometry (C–S–C angle ~100°) versus the planar carboxamide oxygen, potentially enabling orthogonal binding interactions.

Polar Surface Area Oral Bioavailability Physicochemical Profiling

Rotatable Bond Count and Molecular Flexibility: Comparison with Carpropamid and DCPM

The target compound possesses 4 rotatable bonds (excluding the cyclopropyl ring), arising from the carboxamide linkage and the thioether bridge connecting the two phenyl rings [1]. In contrast, carpropamid (an anti-rice-blast fungicide) contains 6 rotatable bonds due to its extended N-[1-(4-chlorophenyl)ethyl] side chain, while DCPM (N-(4-((4,6-dichloropyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide) has 4 rotatable bonds but replaces the terminal phenyl with a pyrimidine heterocycle [2][3]. The intermediate flexibility of the target scaffold balances conformational adaptability with reduced entropic penalty upon binding, a property empirically linked to improved ligand efficiency in fragment-based and HTS campaigns.

Conformational Flexibility Entropic Binding Penalty Scaffold Optimization

CYP1A2 Selectivity Potential: Class-Level Inference from DCPCC Benchmarking

The structurally related analog N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC) has been experimentally characterized as a mixed-type inhibitor of human CYP1A2 with an IC₅₀ approximately 100-fold lower than for CYP2 and CYP3 family enzymes, and with IC₅₀ values for CYP1A1 or CYP1B1 that are 10–95 times higher than for CYP1A2 [1]. The target compound retains the identical 3,5-dichlorophenyl substitution pattern and cyclopropanecarboxamide pharmacophore present in DCPCC while appending a 4-aminophenylthioether extension. In biphenyl SAR studies of cyclopropanecarboxamide-based bradykinin B1 antagonists, chlorination of the distal phenyl ring and extension of the biphenyl scaffold were well-tolerated and improved pharmacokinetic profiles [2]. By class-level inference, the target compound is expected to retain or modulate CYP1A2 binding affinity while gaining differentiated pharmacokinetic properties conferred by the extended scaffold. Note: direct CYP inhibition data for the target compound are not yet available in the public domain; this inference is based on structurally validated SAR from closely related chemotypes.

CYP Inhibition Cancer Chemoprevention Metabolic Stability

Agrochemical Scaffold Differentiation: Comparison with Carpropamid Mode of Action

Carpropamid, a cyclopropanecarboxamide fungicide, acts as a tight-binding inhibitor of scytalone dehydratase in the melanin biosynthesis pathway of Magnaporthe grisea (rice blast fungus), with a mode of action distinct from other melanin biosynthesis inhibitors (MBIs) such as tricyclazole and pyroquilon [1]. The target compound shares the cyclopropanecarboxamide core but replaces carpropamid's N-[1-(4-chlorophenyl)ethyl] substituent with a 4-((3,5-dichlorophenyl)thio)phenyl group. This substitution introduces a thioether bridge absent in carpropamid and alters the chlorine substitution pattern from 4-chloro to 3,5-dichloro. In related N-thiophenylethyl-2,2-dichloro-1-cyclopropanecarboxamide SAR studies, variations in the thioether-containing amide portion produced compounds with complete suppression of downy mildew at 500 ppm in pot tests, demonstrating that thioether modifications can yield differentiated fungicidal spectra [2]. The target scaffold thus represents a structurally distinct entry point for agrochemical lead optimization with a predicted shift in pathogen spectrum relative to carpropamid.

Fungicide Discovery Melanin Biosynthesis Inhibition Rice Blast Control

In Vitro Binding Affinity Against Dihydrofolate Reductase (DHFR): Preliminary Screening Data

The target compound (ChEMBL ID: CHEMBL3935452) has been profiled in BindingDB against human and Toxoplasma gondii dihydrofolate reductase (DHFR). Against recombinant human DHFR, it exhibited an IC₅₀ of 4,200 nM, while against T. gondii TS-DHFR the IC₅₀ was 10,000 nM [1]. These values indicate modest affinity, consistent with a screening hit rather than an optimized lead. By comparison, the clinical DHFR inhibitor methotrexate exhibits IC₅₀ values in the low nanomolar range (typically <50 nM) against human DHFR [2]. While the absolute potency is low, the detectable binding signal confirms that the thioether-extended scaffold is accommodated within the DHFR active site. This provides a starting point for medicinal chemistry optimization that is not achievable with simpler cyclopropanecarboxamides lacking the extended arylthioether architecture, which would likely fail to occupy the full binding pocket.

DHFR Inhibition Antiparasitic Activity BindingDB Profiling

Priority Application Scenarios for N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide Based on Verified Differentiation Evidence


CYP1A2-Focused Medicinal Chemistry: Scaffold Extension of a Validated Selective Inhibitor Chemotype

Programs targeting CYP1A2-mediated procarcinogen activation or anticancer drug resistance can employ this compound as a scaffold-extended analog of DCPCC, a validated selective CYP1A2 inhibitor (IC₅₀ for CYP1A2 100-fold lower than CYP2/CYP3 family enzymes) [1]. The appended 4-aminophenylthioether bridge increases molecular length and lipophilicity (XLogP3-AA = 4.9 vs. ~2.6 for DCPCC), which, based on biphenyl SAR from the cyclopropanecarboxamide bradykinin B1 antagonist series, is expected to enhance pharmacokinetic properties including CNS penetration and metabolic stability [2]. This scenario is supported by class-level inference from published CYP1 inhibition data and cyclopropanecarboxamide SAR.

Agrochemical Lead Discovery: Thioether-Modified Melanin Biosynthesis Inhibitor with Divergent Pathogen Spectrum

The compound serves as a structurally differentiated entry point for fungicide discovery programs targeting melanin biosynthesis in phytopathogenic fungi. Replacing carpropamid's N-[1-(4-chlorophenyl)ethyl] side chain with a 4-((3,5-dichlorophenyl)thio)phenyl group alters the chlorine substitution pattern from 4-chloro to 3,5-dichloro and introduces a thioether bridge. In related N-thiophenylethyl-2,2-dichloro-1-cyclopropanecarboxamide SAR studies, thioether modifications produced compounds achieving complete downy mildew suppression at 500 ppm in cucumber pot tests [3]. Procurement for agrochemical screening panels is warranted when resistance-breaking or spectrum-broadening MBI candidates are sought.

Fragment-Based and High-Throughput Screening Libraries: Lipophilic Diving-Set Compound with Balanced Flexibility

With a molecular weight of 338.3 g/mol, 4 rotatable bonds, a TPSA of 54.4 Ų, and an XLogP3-AA of 4.9, this compound occupies a drug-like property space that is underrepresented in typical screening collections heavily biased toward lower logP compounds [1]. The 3,5-dichlorophenylthio motif provides halogen-mediated binding opportunities (halogen bonding, hydrophobic packing) while the thioether sulfur offers a unique H-bond acceptor geometry not available from oxygen-only polar functionality. Procurement for diversity-oriented screening libraries is supported by computed physicochemical property differentiation from simpler cyclopropanecarboxamides.

DHFR Hit-to-Lead Optimization: All-Carbon Diarylthioether Scaffold with Validated Target Engagement

Weak but confirmed binding to human DHFR (IC₅₀ = 4,200 nM) and T. gondii TS-DHFR (IC₅₀ = 10,000 nM) validates that the thioether-extended scaffold is accommodated within the DHFR active site [4]. While potency is 84-fold below the clinical standard methotrexate, the scaffold provides three chemically addressable vectors for optimization: the cyclopropanecarboxamide terminus, the central phenyl ring, and the 3,5-dichlorophenyl group. This scenario is appropriate when a tractable, synthetically accessible starting point for antiparasitic DHFR inhibitor development is required.

Quote Request

Request a Quote for N-(4-((3,5-Dichlorophenyl)thio)phenyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.